
butyl N-(2-carbamimidoylsulfanylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl N-(2-carbamimidoylsulfanylethyl)carbamate is a compound belonging to the carbamate family. Carbamates are widely utilized in various fields due to their stability and versatility. This particular compound is of interest due to its unique structure, which includes a butyl group, a carbamimidoyl group, and a sulfanylethyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-(2-carbamimidoylsulfanylethyl)carbamate typically involves the reaction of butyl carbamate with a suitable carbamimidoylating agent under controlled conditions. One common method involves the use of carbonylimidazolide in water, which reacts with a nucleophile to form the desired carbamate . The reaction conditions are generally mild, and the products can be obtained in high purity by filtration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl N-(2-carbamimidoylsulfanylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Butyl N-(2-carbamimidoylsulfanylethyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to its carbamate structure.
Medicine: Explored for its potential use in drug design and medicinal chemistry.
Industry: Utilized in the production of pesticides and fungicides due to its stability and effectiveness.
Wirkmechanismus
The mechanism of action of butyl N-(2-carbamimidoylsulfanylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the carbamimidoyl group.
N-Aryl Carbamate Derivatives: Used in fungicidal applications.
Uniqueness
Butyl N-(2-carbamimidoylsulfanylethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Eigenschaften
CAS-Nummer |
6345-35-3 |
|---|---|
Molekularformel |
C8H17N3O2S |
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
butyl N-(2-carbamimidoylsulfanylethyl)carbamate |
InChI |
InChI=1S/C8H17N3O2S/c1-2-3-5-13-8(12)11-4-6-14-7(9)10/h2-6H2,1H3,(H3,9,10)(H,11,12) |
InChI-Schlüssel |
XINLJIOBKOXRND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NCCSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


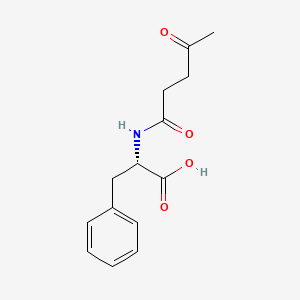
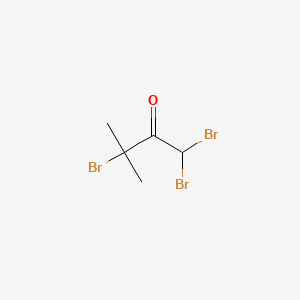
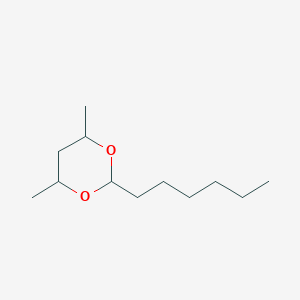
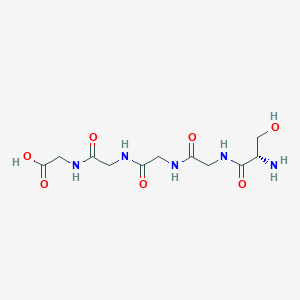
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)

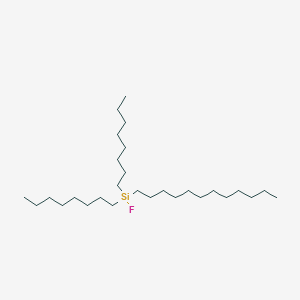


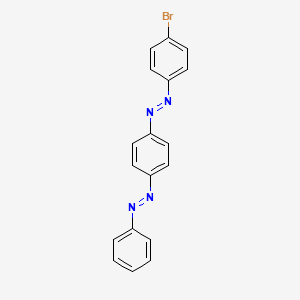
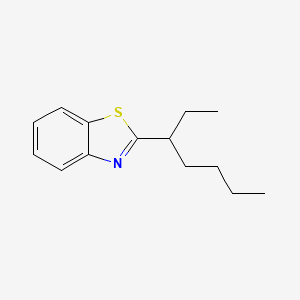
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)


